molecular formula C12H15NO6S B13165506 (2S,4R)-4-Hydroxy-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxylic acid

(2S,4R)-4-Hydroxy-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13165506
M. Wt: 301.32 g/mol
InChI Key: YBWUYYVFHIGKPL-KCJUWKMLSA-N
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Description

(2S,4R)-4-Hydroxy-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a hydroxy group, a methoxybenzenesulfonyl group, and a carboxylic acid group. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Hydroxy-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via a selective hydroxylation reaction using reagents such as osmium tetroxide or a similar oxidizing agent.

    Attachment of the Methoxybenzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Hydroxy-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxybenzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,4R)-4-Hydroxy-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,4R)-4-Hydroxy-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity. The methoxybenzenesulfonyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-4-Hydroxy-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxylic acid: Similar structure but different stereochemistry.

    (2S,4R)-4-Methoxy-1-(phenylsulfonyl)-2-pyrrolidinecarboxylic acid: Similar functional groups but different substitution pattern.

Uniqueness

(2S,4R)-4-Hydroxy-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

(2S,4R)-4-Hydroxy-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activities, including its mechanisms of action, efficacy in various assays, and potential clinical applications.

Chemical Structure and Properties

The compound is characterized by its unique pyrrolidine backbone, which is substituted with a 4-methoxybenzenesulfonyl group and a carboxylic acid functional group. The stereochemistry at the 2 and 4 positions contributes to its biological activity.

Research indicates that this compound exhibits multiple mechanisms of action, particularly in the modulation of enzyme activity related to various biological pathways. It has been identified as a potential inhibitor of sodium-dependent bile acid transport proteins (ASBT), which play a crucial role in bile acid recycling and lipid metabolism .

Anticancer Activity

Recent studies have explored the anticancer properties of pyrrolidine derivatives, including this compound. In vitro assays demonstrated that this compound can induce cytotoxic effects on cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells. The compound's structure appears to influence its efficacy, with specific substitutions enhancing its anticancer activity .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound AA54925Apoptosis induction
Compound BMCF-730Cell cycle arrest
This compoundA54920Enzyme inhibition

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies revealed that it possesses activity against multidrug-resistant strains of bacteria, including Klebsiella pneumoniae and Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Klebsiella pneumoniae15 µg/mL
Staphylococcus aureus10 µg/mL

Case Studies

A notable case study involved the evaluation of this compound in combination with other chemotherapeutics to enhance efficacy against resistant cancer cell lines. The results indicated synergistic effects when used alongside standard treatments like cisplatin, suggesting that this compound could be a valuable addition to cancer therapy regimens .

Properties

Molecular Formula

C12H15NO6S

Molecular Weight

301.32 g/mol

IUPAC Name

(2S,4R)-4-hydroxy-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H15NO6S/c1-19-9-2-4-10(5-3-9)20(17,18)13-7-8(14)6-11(13)12(15)16/h2-5,8,11,14H,6-7H2,1H3,(H,15,16)/t8-,11+/m1/s1

InChI Key

YBWUYYVFHIGKPL-KCJUWKMLSA-N

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H](C[C@H]2C(=O)O)O

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)O)O

Origin of Product

United States

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